molecular formula C14H21NO B311631 N-(2,5-dimethylphenyl)hexanamide

N-(2,5-dimethylphenyl)hexanamide

Cat. No.: B311631
M. Wt: 219.32 g/mol
InChI Key: IXRKQMXQTFINCV-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)hexanamide is an organic compound featuring a hexanamide backbone substituted with a 2,5-dimethylphenyl group. These analogs highlight the importance of substituent positioning, electronic properties, and lipophilicity in determining biological activity, particularly in contexts like photosynthetic electron transport (PET) inhibition .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)hexanamide

InChI

InChI=1S/C14H21NO/c1-4-5-6-7-14(16)15-13-10-11(2)8-9-12(13)3/h8-10H,4-7H2,1-3H3,(H,15,16)

InChI Key

IXRKQMXQTFINCV-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC1=C(C=CC(=C1)C)C

Canonical SMILES

CCCCCC(=O)NC1=C(C=CC(=C1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs for comparison include:

Compound Name Substituents Core Structure Molecular Weight Biological Activity (IC50) Key Properties
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 2,5-dimethylphenyl Hydroxynaphthalene Not provided ~10 µM (PET inhibition) High lipophilicity, aromatic π-system
N-(2,5-Dimethoxyphenyl)hexanamide 2,5-dimethoxyphenyl Hexanamide 251.32 Not reported Electron-donating methoxy groups, moderate lipophilicity
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-dimethylphenyl Hydroxynaphthalene Not provided ~10 µM (PET inhibition) Symmetric substituents, enhanced steric effects
N-(2,6-Dimethylphenyl)piperazine derivatives 2,6-dimethylphenyl Piperazine 190.28 Not reported Rigid aromatic system, basic nitrogen

Substituent Positioning and Electronic Effects

  • 2,5-Dimethylphenyl vs. 3,5-Dimethylphenyl: Both substituents in the hydroxynaphthalene carboxamide series exhibit strong PET-inhibiting activity (IC50 ~10 µM). In contrast, the 3,5-dimethyl substitution allows for symmetric electron-donating effects, which may stabilize interactions with photosystem II .
  • 2,5-Dimethylphenyl vs. 2,5-Dimethoxyphenyl: Replacing methyl groups with methoxy (as in N-(2,5-dimethoxyphenyl)hexanamide) increases electron-donating capacity but reduces lipophilicity.

Core Structure Differences

  • Hydroxynaphthalene Carboxamides : The fused aromatic system facilitates π-π stacking with photosynthetic proteins, enhancing binding affinity.

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